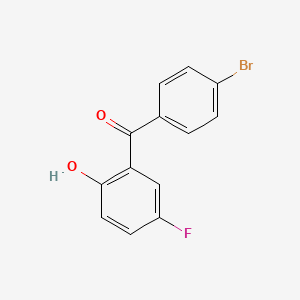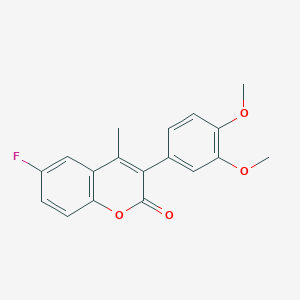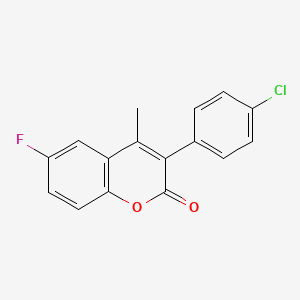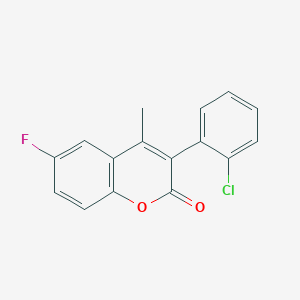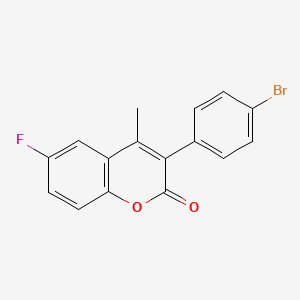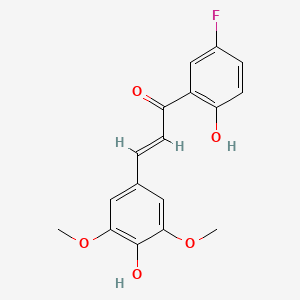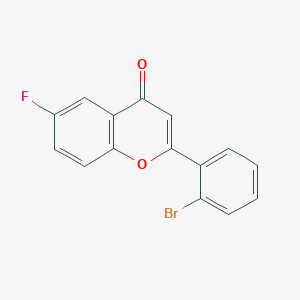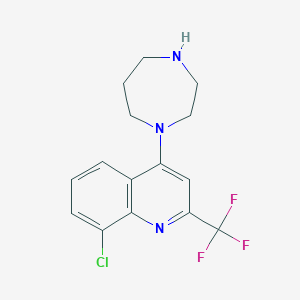
8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline is a synthetic compound that has been widely used in scientific research to study its mechanism of action and its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline are still being studied, but it has been found to exhibit potent antitumor activity and to have a low toxicity profile. This compound has also been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline in lab experiments include its potent antitumor activity and its low toxicity profile. However, its complex synthesis method and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for the study of 8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline. These include its use in combination therapy with other anticancer drugs, its potential use as a therapeutic agent for other diseases, and its optimization for improved pharmacological properties.
In conclusion, 8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline is a promising compound that has been extensively studied for its potential therapeutic applications. Its potent antitumor activity and low toxicity profile make it an attractive candidate for further research and development.
Applications De Recherche Scientifique
The scientific research application of 8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline is diverse and includes its use in the study of various biological processes. This compound has been found to exhibit potent antitumor activity, and its mechanism of action has been extensively studied in cancer cell lines.
Propriétés
IUPAC Name |
8-chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3/c16-11-4-1-3-10-12(22-7-2-5-20-6-8-22)9-13(15(17,18)19)21-14(10)11/h1,3-4,9,20H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGYKCYPLDZBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)
![Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate](/img/structure/B3042176.png)



![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
